molecular formula C9H12OS B11957232 (Propylsulfinyl)benzene

(Propylsulfinyl)benzene

Cat. No.: B11957232
M. Wt: 168.26 g/mol
InChI Key: QVRZWGALJMYTDQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propylsulfinyl)benzene typically involves the reaction of benzene with propylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the propylsulfonyl group is introduced to the benzene ring. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous conditions using solvents like dichloromethane

    Catalyst/Base: Pyridine or other suitable bases

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Propylsulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfinyl group can direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: (Propylsulfonyl)benzene

    Reduction: (Propylthio)benzene

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

(Propylsulfinyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propylsulfinyl)benzene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include:

    Electrophilic Aromatic Substitution: The sulfinyl group can activate or deactivate the benzene ring towards electrophilic attack.

    Oxidation-Reduction Reactions: The sulfinyl group can undergo redox reactions, altering the compound’s chemical properties.

Comparison with Similar Compounds

(Propylsulfinyl)benzene can be compared with other similar compounds such as:

    (Methylsulfinyl)benzene: Similar structure but with a methyl group instead of a propyl group.

    (Ethylsulfinyl)benzene: Similar structure but with an ethyl group instead of a propyl group.

    (Butylsulfinyl)benzene: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific chemical properties and reactivity due to the presence of the propylsulfinyl group, which can influence its behavior in various chemical reactions and applications.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

propylsulfinylbenzene

InChI

InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

QVRZWGALJMYTDQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=CC=CC=C1

Origin of Product

United States

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